molecular formula C15H13BrFNO B5847563 N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide

N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide

Cat. No.: B5847563
M. Wt: 322.17 g/mol
InChI Key: ACJKRJOCOYKKRG-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 2nd and 6th positions on the phenyl ring, along with a fluorine atom on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction rates and yields, as well as the implementation of automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to investigate its biological activity and potential as a pharmaceutical agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects. The detailed mechanism would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,6-dimethylphenyl isothiocyanate
  • 4-bromo-2,6-dimethylphenyl isocyanate
  • 4-bromo-2,6-dimethylphenyl acetate

Uniqueness

N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO/c1-9-7-12(16)8-10(2)14(9)18-15(19)11-3-5-13(17)6-4-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJKRJOCOYKKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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